molecular formula C22H22N4O3S B2917793 2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941945-25-1

2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2917793
CAS No.: 941945-25-1
M. Wt: 422.5
InChI Key: JIDQLLNNHGMZFQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles , which have been synthesized and studied for various applications . .

Mode of Action

Thiazolo[3,2-b][1,2,4]triazoles are synthesized through a visible-light-mediated catalyst-free reaction . This suggests that the compound might interact with its targets in a similar light-mediated manner.

Biochemical Pathways

Thiazolo[3,2-b][1,2,4]triazoles are known to be synthesized through a visible-light-mediated catalyst-free reaction , suggesting that they might affect biochemical pathways related to light-mediated reactions.

Result of Action

Compounds in the thiazolo[3,2-b][1,2,4]triazole class have been studied for their potential antitumor activities , suggesting that this compound might have similar effects.

Action Environment

The action environment of this compound is likely to influence its action, efficacy, and stability. For instance, the synthesis of thiazolo[3,2-b][1,2,4]triazoles is known to occur under aqueous conditions , suggesting that a similar aqueous environment might be necessary for the optimal action of this compound.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-5-3-4-6-19(15)21-24-22-26(25-21)16(14-30-22)11-12-23-20(27)13-29-18-9-7-17(28-2)8-10-18/h3-10,14H,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDQLLNNHGMZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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